molecular formula C14H15NOS B2358237 4-(5-Phenylthiophen-2-yl)morpholine CAS No. 2907-62-2

4-(5-Phenylthiophen-2-yl)morpholine

Cat. No.: B2358237
CAS No.: 2907-62-2
M. Wt: 245.34
InChI Key: YDTNDUBELLDKIG-UHFFFAOYSA-N
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Description

4-(5-Phenylthiophen-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen atom) linked to a thiophene moiety substituted with a phenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(5-phenylthiophen-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-2-4-12(5-3-1)13-6-7-14(17-13)15-8-10-16-11-9-15/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTNDUBELLDKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Phenylthiophen-2-yl)morpholine is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound 4-(5-Phenylthiophen-2-yl)morpholine consists of a morpholine ring substituted with a phenylthiophen moiety. This structure is expected to influence its interactions with biological targets.

Anticancer Properties

Research indicates that 4-(5-Phenylthiophen-2-yl)morpholine exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)12.3

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It showed significant activity against several bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Reference
E. coli18
S. aureus20
P. aeruginosa15

The biological activity of 4-(5-Phenylthiophen-2-yl)morpholine is believed to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : Interaction with various receptors, including nicotinic acetylcholine receptors, has been suggested, which could influence neurotransmission and cell signaling pathways.

Study on Anticancer Effects

A recent study investigated the effects of 4-(5-Phenylthiophen-2-yl)morpholine on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development in cancer therapy .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against multidrug-resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy, suggesting its potential role in overcoming antibiotic resistance .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations :

  • Core Heteroatom Influence : The oxygen in morpholine derivatives (e.g., 4-(5-Phenylthiophen-2-yl)morpholine) reduces lipophilicity compared to sulfur-containing thiomorpholine analogues. This impacts solubility and metabolic stability, as thiomorpholine’s sulfur can undergo oxidation to sulfoxides/sulfones, acting as a "metabolically soft spot" .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) on aryl rings (as in 4-(4-Nitrophenyl)thiomorpholine) enhance reactivity in nucleophilic substitutions, whereas the phenyl-thiophene group in the target compound may favor π-π interactions in solid-state packing or protein binding.

Solid-State and Intermolecular Interactions

Crystal Structure Divergence
  • 4-(4-Nitrophenyl)thiomorpholine : X-ray crystallography reveals a chair conformation with the nitrophenyl group in a quasi-axial position. Centrosymmetric dimers form via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms .
  • Morpholine Analogues : In contrast, morpholine derivatives (e.g., hypothetical 4-(4-Nitrophenyl)morpholine) lack sulfur, leading to weaker C–H···O interactions and altered crystal packing. This results in distinct melting points and solubility profiles .
Hirshfeld Surface Analysis
  • Thiomorpholine derivatives exhibit greater contributions from S···H and O···H interactions compared to morpholine analogues, where O···H interactions dominate. This difference is critical in drug design, as it influences bioavailability and crystallization tendencies .

Computational Insights

  • DFT Calculations : For 4-(4-Nitrophenyl)thiomorpholine, computational studies confirm the stability of the chair conformation and axial nitrophenyl orientation. Similar analyses for morpholine derivatives predict equatorial positioning of substituents due to reduced steric clash with oxygen .
  • Hammett Constants : Electron-withdrawing substituents (e.g., nitro, fluoro) on aryl rings increase the electrophilicity of the aromatic system, accelerating nucleophilic substitution rates—a trend applicable to both thiomorpholine and morpholine derivatives .

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